molecular formula C6H4BrClO B068879 5-Bromo-2-chlorophenol CAS No. 183802-98-4

5-Bromo-2-chlorophenol

Cat. No.: B068879
CAS No.: 183802-98-4
M. Wt: 207.45 g/mol
InChI Key: UEVFFMZHGNYDKM-UHFFFAOYSA-N
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Description

5-Bromo-2-chlorophenol: is an organic compound with the molecular formula C6H4BrClO . It is a white to light yellow crystalline solid that is slightly soluble in water but more soluble in organic solvents such as ethanol and ether . This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromo-2-chlorophenol involves the bromination of 2-chlorophenol. The reaction typically uses bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired position . Another method involves the demethylation of 5-Bromo-2-chloroanisole using boron tribromide in dichloromethane at low temperatures, followed by hydrolysis .

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using bromine or bromine compounds. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-chlorophenol can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: This compound can be oxidized to form various quinones and other oxidized derivatives.

    Reduction Reactions: Reduction of this compound can lead to the formation of phenolic compounds with reduced bromine or chlorine content.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chlorophenol involves its interaction with various molecular targets, primarily through its phenolic hydroxyl group. This group can form hydrogen bonds and participate in various chemical reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Biological Activity

5-Bromo-2-chlorophenol (BCP) is a halogenated phenolic compound with significant biological activity, which has been explored in various research contexts. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in pharmacology and toxicology.

  • Molecular Formula : C₆H₄BrClO
  • Molecular Weight : 207.451 g/mol
  • CAS Number : 183802-98-4
  • IUPAC Name : this compound
  • Physical State : Solid at room temperature with a melting point between 56°C to 58°C.

BCP has been identified as a key intermediate in the synthesis of SGLT2 inhibitors, which are used for managing diabetes by promoting renal glucose excretion. The compound’s biological activity is primarily linked to its ability to modulate glucose metabolism pathways, impacting blood glucose levels indirectly through the inhibition of SGLT2.

Key Biochemical Pathways

  • Glucose Metabolism : By affecting renal glucose reabsorption, BCP plays a role in the management of hyperglycemia.
  • Cytochrome P450 Interaction : BCP is metabolized by human liver microsomes, particularly by cytochrome P450 enzymes CYP2C19 and CYP2B6, which are crucial for its detoxification and metabolic clearance .

Pharmacological Applications

BCP has been investigated for its potential therapeutic effects in various diseases:

  • Diabetes Management : As an SGLT2 inhibitor precursor, it contributes to lowering blood sugar levels.
  • Neuroprotective Research : Studies indicate potential applications in neurodegenerative diseases like Huntington's disease due to its biochemical properties .

Toxicological Concerns

Despite its beneficial uses, BCP poses certain health risks:

  • Developmental Toxicity : Animal studies suggest that exposure can lead to developmental abnormalities .
  • Carcinogenic Potential : Limited evidence indicates that prolonged exposure may be associated with carcinogenic effects, particularly concerning respiratory health .

Case Studies and Research Findings

  • Metabolic Studies :
    • A study demonstrated the enzymatic conversion of profenofos to BCP, indicating its relevance as a biomarker for exposure. Kinetic parameters were established showing that CYP2C19 has the highest affinity for BCP formation .
  • Toxicological Assessments :
    • Research highlighted the respiratory effects of long-term exposure to chlorophenols, including BCP, linking them to chronic lung conditions such as pneumoconiosis .

Data Table: Biological Activity Overview

Biological ActivityDescription
SGLT2 Inhibition Reduces blood glucose levels by promoting glucose excretion in urine.
Neuroprotection Potential applications in treating neurodegenerative diseases.
Metabolic Biomarker Serves as a biomarker for exposure to profenofos.
Toxicity Risks Associated with developmental toxicity and potential carcinogenic effects.

Properties

IUPAC Name

5-bromo-2-chlorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEVFFMZHGNYDKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356200
Record name 5-bromo-2-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183802-98-4
Record name 5-Bromo-2-chlorophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=183802-98-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-bromo-2-chlorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 50 mL of a 1M solution of boron tribromide in CH2Cl2 at 0° C. was added 5.71 g (25.8 mmol) of 5-Bromo-2-chloroanisole. After 2 hours, the reaction was allowed to warm to room temperature. After 5 hours, the solution was cooled to 0° C., and quenched with methanol. The resulting solution was partitioned between water and ethyl acetate, and the phases were separated. The aqueous phase was back-extracted once with ethyl acetate. The combined ethyl acetate phases were diluted with one volume of ether, and were extracted twice with 1M NaOH. The combined basic aqueous phases were acidified with 12M HCl, and were extracted once with ethyl acetate. The final ethyl acetate phase was washed once with brine, dried over MgSO4, filtered, and concentrated to give the phenol as a tan solid. 1H NMR (DMSO-d6, 400 MHz) 10.66 (s, 1H), 7.27 (d, 1H), 7.08 (s, 1H), 6.95 (d, 1H) ppm.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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